molecular formula C7H10N4O2 B11909756 N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide

Katalognummer: B11909756
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: TYMLXJDOCWYKJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide is a pyrimidine derivative characterized by a dihydropyrimidinone core substituted with an amino group at position 4 and a propionamide moiety at position 5. Its synthesis typically involves nucleophilic substitution or condensation reactions, as evidenced by studies exploring its structural and computational properties . The dihydropyrimidinone scaffold is known for its versatility in medicinal chemistry, often serving as a precursor for analogs with varied biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H10N4O2

Molekulargewicht

182.18 g/mol

IUPAC-Name

N-(4-amino-6-oxo-1H-pyrimidin-5-yl)propanamide

InChI

InChI=1S/C7H10N4O2/c1-2-4(12)11-5-6(8)9-3-10-7(5)13/h3H,2H2,1H3,(H,11,12)(H3,8,9,10,13)

InChI-Schlüssel

TYMLXJDOCWYKJR-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=C(N=CNC1=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Acylation

Propionyl chloride reacts with the 5-amino group of 4-amino-6-oxo-1,6-dihydropyrimidine in anhydrous DMF, facilitated by triethylamine (TEA) as a base:

4-Amino-6-oxo-1,6-dihydropyrimidine+CH3CH2COClTEA, DMFN-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide\text{4-Amino-6-oxo-1,6-dihydropyrimidine} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{TEA, DMF}} \text{this compound}

This method yields 70–85% product but requires rigorous moisture control to prevent hydrolysis.

Carbodiimide-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), propionic acid is activated and coupled to the pyrimidine amine:

Propionic acid+DCC/NHSActive esterPyrimidine amineTarget compound\text{Propionic acid} + \text{DCC/NHS} \rightarrow \text{Active ester} \xrightarrow{\text{Pyrimidine amine}} \text{Target compound}

This approach, while higher-yielding (90%), generates stoichiometric waste, complicating purification.

Optimization of Reaction Conditions

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade heat-sensitive intermediates.

  • Ether-water biphasic systems improve yields for moisture-sensitive steps (e.g., propionyl chloride reactions) by sequestering HCl byproducts.

Catalysts

  • Lewis acids (ZnCl₂, FeCl₃) accelerate cyclization, reducing reaction times from 12 h to 6 h.

  • Enzyme catalysts (lipases) enable greener syntheses but are less efficient (50–60% yield).

Temperature and Time

  • Cyclization : 80°C for 8–12 h balances yield and decomposition risks.

  • Acylation : 0–5°C minimizes side reactions during propionyl chloride addition.

Characterization and Analytical Methods

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 1.12 (t, 3H, CH₃), δ 2.34 (q, 2H, CH₂), and δ 6.45 (s, 1H, pyrimidine H) confirm propionamide integration.

  • IR : Bands at 1665 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H), and 1600 cm⁻¹ (C=N) validate structural features.

X-Ray Crystallography

Single-crystal studies of related compounds (e.g., N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide) reveal planar pyrimidine rings and hydrogen-bonded networks stabilizing the lattice.

Elemental Analysis

Accepted tolerances: C ±0.3%, H ±0.1%, N ±0.2%.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Purity (%)Key Advantage
Direct Acylation370–8595Simplicity
Carbodiimide Coupling49098High yield
Enzymatic Synthesis550–6090Eco-friendly

Challenges and Solutions

Byproduct Formation

  • Issue : Hydrolysis of propionyl chloride generates propionic acid, reducing yields.

  • Solution : Use molecular sieves or scavengers (e.g., polymer-bound TEA) to absorb HCl.

Purification Difficulties

  • Issue : Polar byproducts co-elute with the target compound in column chromatography.

  • Solution : Employ reverse-phase HPLC with MeOH/H₂O gradients (85% purity → 99%) .

Analyse Chemischer Reaktionen

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

  • Urease Inhibition :
    • This compound has been identified as a potential urease inhibitor, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers. In vitro studies have shown that derivatives of dihydropyrimidines, including N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide, exhibit significant urease inhibition, suggesting its utility in treating gastrointestinal disorders caused by this pathogen.
  • Neurodegenerative Disease Treatment :
    • Research indicates that similar compounds can act as non-competitive antagonists of kainate receptors, which are implicated in neurodegenerative diseases such as Parkinson's disease and epilepsy. The synthesis of related compounds has been explored for their potential therapeutic effects in these conditions .
  • Anticancer Properties :
    • The compound's structural characteristics may allow it to interact with various biological targets, making it a candidate for anticancer drug development. Studies on related dihydropyrimidines have shown broad biological activity that could be harnessed for cancer therapy.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through methods that include the reaction of 4-amino-6-oxo derivatives with appropriate acylating agents under controlled conditions. Characterization techniques such as X-ray crystallography and computational modeling are employed to confirm the structure and predict biological interactions .

Future Research Directions

Further research is necessary to explore the full range of applications for this compound:

  • In Vivo Studies : To evaluate its efficacy and safety in animal models.
  • Structural Modifications : Investigating how changes to the molecular structure can enhance biological activity or reduce toxicity.
  • Broader Therapeutic Applications : Exploring potential uses beyond urease inhibition and neurodegenerative diseases, including anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide involves its interaction with specific molecular targets. For instance, its derivatives designed as kainate receptor antagonists work by binding to the receptor and inhibiting its activity. This blockade prevents the excitatory neurotransmitter glutamate from activating the receptor, thereby reducing neuronal excitability and providing therapeutic effects in conditions like epilepsy .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

  • Benzamide vs.
  • Thiadiazole Derivatives : N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide demonstrates a unique anti-proliferative profile, with activity influenced by the thiadiazole ring’s electron-withdrawing properties and sulfur-mediated redox interactions .
  • Mercapto-Substituted Derivatives : The introduction of a mercapto group necessitates modified synthetic protocols (e.g., elevated temperatures) and may improve metal-binding capacity, though it introduces stability challenges under oxidative conditions .
  • Formamide Analog : Reduced steric bulk compared to propionamide could enhance solubility but may limit membrane penetration, as seen in smaller acyl derivatives .

Pharmacological and Physicochemical Considerations

  • Lipophilicity: Propionamide derivatives generally exhibit moderate lipophilicity (logP ~1.5–2.5), balancing cell permeability and solubility.
  • Thermal Stability : Mercapto-substituted derivatives decompose at lower temperatures (~150°C) due to thiol group reactivity, whereas the parent compound and benzamide analog are stable up to 200°C .
  • Target Selectivity: Quinoline-based propionamides likely target kinases or DNA topoisomerases, while dihydropyrimidinone derivatives may interact with nucleotide-binding enzymes .

Biologische Aktivität

N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activities against various pathogens. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core with an amino group at the 4-position and a carbonyl group at the 6-position. Its molecular formula is C7H10N4O2C_7H_{10}N_4O_2, and it has garnered attention for its structural properties that suggest interactions with biological targets, particularly urease enzymes associated with Helicobacter pylori infections .

Urease Inhibition

Research indicates that this compound acts as an inhibitor of urease enzymes. These enzymes play a crucial role in the pathogenesis of Helicobacter pylori, which is linked to gastric ulcers and other gastrointestinal disorders. In vitro studies have shown that this compound can effectively inhibit urease activity, suggesting its potential as a therapeutic agent for treating infections caused by this bacterium.

Molecular Docking Studies:
Molecular docking simulations reveal that this compound binds effectively to the active site of urease, blocking its enzymatic activity. This binding affinity is critical for understanding how modifications to the compound's structure could enhance its efficacy or minimize side effects.

Biological Activity Overview

The biological activity of this compound extends beyond urease inhibition. Its structural characteristics allow exploration in various therapeutic domains:

Activity Target Remarks
Urease InhibitionHelicobacter pyloriSignificant in vitro inhibition observed
Anticancer PotentialVarious cancer cell linesStructural analogs show promising results
Anti-inflammatory PropertiesInflammatory pathwaysSimilar compounds exhibit broad activity

Case Study 1: Urease Inhibition

In a study examining the efficacy of dihydropyrimidine derivatives, this compound demonstrated potent urease inhibition comparable to established urease inhibitors. The IC50 values obtained from these studies indicate a strong potential for developing this compound into a therapeutic agent against Helicobacter pylori infections .

Case Study 2: Anticancer Activity

Research into structural analogs of this compound has revealed promising anticancer activities. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that further exploration into the anticancer properties of this compound could lead to new treatment options .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide?

  • Methodological Answer : The compound can be synthesized via modified Biginelli reactions or condensation of thiourea derivatives with β-keto esters under acidic conditions. Key steps include:
  • Monitoring reaction progress using thin-layer chromatography (TLC) to track intermediate formation.
  • Purification via column chromatography with ethyl acetate/hexane gradients to isolate the dihydropyrimidinone core.
  • Final propionamide functionalization using propionic anhydride under controlled pH (6–7) to avoid over-acylation .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrimidine ring protons (δ 5.5–6.5 ppm for NH2_2 and δ 8.0–10.0 ppm for carbonyl groups) and propionamide side-chain integration.
  • IR Spectroscopy : Identify key stretches (e.g., N–H at ~3300 cm1^{-1}, C=O at ~1680 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Urease Inhibition : Use Helicobacter pylori urease in a modified Berthelot assay. Prepare controls with thiourea derivatives (IC50_{50} ~2–10 µM) for comparative analysis .
  • Cytotoxicity Testing : Employ MTT assays on hepatocellular carcinoma (HepG2) or leukemia (K562) cell lines. Normalize results against reference compounds like 5-fluorouracil .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro and in vivo bioactivity results?

  • Methodological Answer :
  • Validate assay conditions: Ensure consistent enzyme/substrate ratios, pH (7.4 for physiological relevance), and temperature (37°C).
  • Perform pharmacokinetic studies (e.g., plasma stability, metabolite profiling) to assess bioavailability.
  • Use multivariate statistical models (e.g., PCA) to identify confounding variables in in vivo datasets .

Q. What strategies optimize synthetic yield while maintaining regioselectivity?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., FeCl3_3, ZnCl2_2) to enhance cyclization efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol/water mixtures.
  • Design of Experiments (DoE) : Apply Taguchi methods to balance reaction time, temperature, and reagent stoichiometry .

Q. How can computational modeling elucidate the compound’s mechanism of urease inhibition?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions between the pyrimidine core and urease active-site nickel ions. Prioritize hydrogen bonds with Hisα319 and Aspα363.
  • DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .

Q. What crystallographic challenges arise during structural refinement of this compound?

  • Methodological Answer :
  • Disorder Handling : Use SHELXL (v.2018) to model rotational disorder in the propionamide side-chain. Apply ISOR and DELU restraints to stabilize thermal parameters.
  • Twinning Analysis : Employ PLATON’s TWIN law generator for datasets with >5% twin components. Refine using the HKLF5 format in SHELXL .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.